molecular formula C14H9BrClNO4 B3623909 4-bromobenzyl 4-chloro-3-nitrobenzoate

4-bromobenzyl 4-chloro-3-nitrobenzoate

Cat. No.: B3623909
M. Wt: 370.58 g/mol
InChI Key: VHQMYBBCTXWVDE-UHFFFAOYSA-N
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Description

“4-bromobenzyl 4-chloro-3-nitrobenzoate” is a hypothetical organic compound. It would consist of a 4-bromobenzyl group and a 4-chloro-3-nitrobenzoate group .


Synthesis Analysis

While specific synthesis methods for this compound may not exist, it could potentially be synthesized through a nucleophilic substitution reaction. The 4-bromobenzyl group could act as a leaving group, reacting with 4-chloro-3-nitrobenzoic acid . Please consult with a chemist for detailed synthesis steps.


Chemical Reactions Analysis

The compound could undergo various reactions typical for organic compounds. For instance, the bromine atom on the benzyl group makes it susceptible to nucleophilic substitution reactions . The nitro group on the benzoate part could undergo reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it would likely be a solid at room temperature .

Safety and Hazards

As with any chemical compound, proper safety measures should be taken while handling “4-bromobenzyl 4-chloro-3-nitrobenzoate”. It’s important to use personal protective equipment and ensure adequate ventilation .

Properties

IUPAC Name

(4-bromophenyl)methyl 4-chloro-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClNO4/c15-11-4-1-9(2-5-11)8-21-14(18)10-3-6-12(16)13(7-10)17(19)20/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQMYBBCTXWVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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